1-(2-Methylbut-3-yn-2-yl)piperidine
Description
Properties
CAS No. |
6340-49-4 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)piperidine |
InChI |
InChI=1S/C10H17N/c1-4-10(2,3)11-8-6-5-7-9-11/h1H,5-9H2,2-3H3 |
InChI Key |
YNPOBLFYZJIKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- 1-(2-Methylbut-3-yn-2-yl)piperidine features a methyl-substituted propargyl group.
- 1-(3-Phenylbutyl)piperidine (e.g., compound RC-33) has a phenylbutyl substituent.
Pharmacological Implications :
- The phenylbutyl group in 1-(3-phenylbutyl)piperidine enables hydrophobic interactions with residues near helices α4 and α5 in sigma-1 receptor (S1R) ligands. Larger hydrophobic substituents at position 4 of the piperidine improve binding affinity by fitting into hydrophobic cavities .
- In contrast, the alkyne group in this compound may enhance metabolic stability or serve as a synthetic handle for further functionalization, though this requires experimental validation.
Phencyclidine (PCP) and Ketamine Analogs
Key Structural Differences :
- Phencyclidine (1-(1-phenylcyclohexyl)piperidine) : Contains a bulky phenylcyclohexyl group.
- Ketamine: Features a chlorophenyl-methylamino-cyclohexanone scaffold.
- This compound : Lacks aromatic rings, reducing steric bulk.
Piperidine-Based PARP Inhibitors
Key Structural Differences :
- 1-(2-Chloroethyl)piperidine derivatives (e.g., compound 15c): Include a chloroethyl side chain.
- This compound : Substitutes chloroethyl with a propargyl group.
Functional Impact :
- Tertiary amines like 1-(2-chloroethyl)piperidine show enhanced PARP inhibitory activity compared to secondary amines, likely due to improved binding pocket interactions .
Natural Piperidine Alkaloids
Examples :
Structural and Functional Contrasts :
- Natural alkaloids often include extended conjugated systems or aromatic groups, enhancing π-π stacking with biological targets.
Physicochemical and Pharmacokinetic Comparisons
*Predicted values based on structural analogs.
Preparation Methods
Transition Metal-Catalyzed Coupling Approaches
Recent advances in catalysis enable the use of Sonogashira or Negishi couplings to introduce the propargyl moiety to piperidine derivatives. A cobalt-catalyzed method demonstrated regioselective alkyne insertion into halogenated piperidines .
Procedure :
-
Substrate : 1-Bromo-piperidine is reacted with 2-methylbut-3-yn-1-ol in the presence of Co₂(CO)₈ (5 mol%) and a phosphine ligand.
-
Conditions : Reactions proceed at 80°C in dimethylformamide (DMF) under inert atmosphere for 6–8 hours.
Advantages :
-
Avoids stoichiometric bases.
-
Tolerates functional groups on the piperidine ring.
Mitsunobu Reaction for Direct N-Propargylation
The Mitsunobu reaction offers a mild alternative for coupling 2-methylbut-3-yn-2-ol with piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
Procedure :
-
Piperidine, 2-methylbut-3-yn-2-ol, DEAD, and PPh₃ are combined in THF at 0°C.
-
The mixture is warmed to room temperature and stirred for 12 hours.
Key Considerations :
-
Requires strict anhydrous conditions.
-
Byproduct (triphenylphosphine oxide) complicates purification.
Reductive Amination of Propargyl Ketones
While less common, reductive amination provides a pathway using 2-methylbut-3-yn-2-one and piperidine in the presence of a reducing agent .
Procedure :
-
Piperidine and 2-methylbut-3-yn-2-one are dissolved in methanol with sodium cyanoborohydride (NaBH₃CN).
-
The reaction is stirred at 25°C for 24 hours, followed by neutralization and extraction.
Challenges :
-
The alkyne group may undergo partial reduction.
-
Limited scalability.
Protection-Deprotection Strategies via Carbamate Intermediates
A modular approach involves synthesizing tert-butyl (2-methylbut-3-yn-2-yl)carbamate followed by deprotection and coupling with piperidine .
Step 1 : Boc Protection
-
Dimethylpropargylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 25°C for 15 hours.
-
Yield : 91% for tert-butyl (2-methylbut-3-yn-2-yl)carbamate .
Step 2 : Deprotection and Alkylation
-
The Boc group is removed using trifluoroacetic acid (TFA) in DCM.
-
The resulting amine is alkylated with 1-bromopiperidine in the presence of K₂CO₃.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Purity (%) |
|---|---|---|---|---|
| Classical Alkylation | 45–65 | Reflux, 12–24 h | Moderate | 85–90 |
| Cobalt-Catalyzed Coupling | 72–78 | 80°C, Inert atmosphere | High | >95 |
| Mitsunobu Reaction | 58–64 | RT, Anhydrous | Low | 90–92 |
| Reductive Amination | 40–50 | Mild, 24 h | Low | 80–85 |
| Protection-Deprotection | 62–68 | Multi-step | Moderate | 88–93 |
Q & A
Q. Experimental Design :
Synthesize analogs with varying substituents (e.g., methyl vs. tert-butyl).
Test in vitro binding assays (e.g., IC₅₀ measurements).
Correlate activity trends with computed electrostatic potential maps .
What strategies mitigate data contradictions between in vitro and in vivo studies of piperidine derivatives?
Advanced Research Focus
Discrepancies often arise from metabolic instability or off-target effects:
- Metabolite Identification : Use LC-HRMS to track degradation products (e.g., oxidation of the alkyne to a ketone) .
- Prodrug Design : Mask reactive groups (e.g., acetylate the piperidine nitrogen) to improve bioavailability .
- Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and tissue distribution between models .
Case Study : A 2023 study on a related compound reduced hepatotoxicity by replacing the alkyne with a bioisostere (e.g., cyclopropyl group), validated via MD simulations .
How can researchers optimize reaction scalability for this compound without compromising stereochemical integrity?
Advanced Research Focus
Scale-up challenges include heat dissipation and catalyst recovery:
- Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions (e.g., alkyne dimerization) .
- Heterogeneous Catalysis : Immobilized Pd nanoparticles enable catalyst reuse and reduce metal contamination .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Best Practices : Pilot reactions at 10–100 mmol scale before transitioning to kilo-lab conditions .
What are the emerging applications of this compound in materials science?
Basic Research Focus
The alkyne group enables click chemistry for polymer functionalization:
- CuAAC Reactions : Couple with azides to create cross-linked hydrogels for drug delivery .
- Surface Modification : Graft onto nanoparticles (e.g., Au NPs) via thiol-alkyne "click" reactions .
Methodology : Characterize material properties via DSC (thermal stability) and SEM (morphology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
